Peucedanol 7-O-glucósido

Descripción general

Descripción

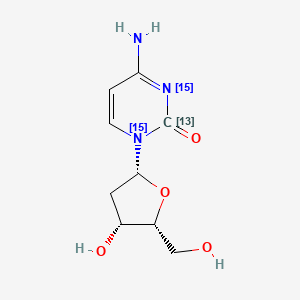

Peucedanol 7-O-glucoside is a natural product found in Peucedanum japonicum with data available.

Aplicaciones Científicas De Investigación

Propiedades antioxidantes

El Peucedanol 7-O-glucósido ha demostrado propiedades antioxidantes en entornos de laboratorio {svg_1} {svg_2}. Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Propiedades antiinflamatorias

Además de sus propiedades antioxidantes, el this compound también exhibe propiedades antiinflamatorias {svg_3} {svg_4}. Esto lo hace potencialmente útil en el tratamiento de afecciones caracterizadas por la inflamación.

Suplementos dietéticos

Las propiedades antioxidantes y antiinflamatorias del this compound lo convierten en un candidato prometedor para su inclusión en suplementos dietéticos {svg_5} {svg_6}. Estos suplementos podrían ayudar a aumentar las defensas naturales del cuerpo y promover la salud en general.

Alimentos funcionales

El this compound también podría usarse en el desarrollo de alimentos funcionales {svg_7} {svg_8}. Estos son alimentos que tienen un efecto potencialmente positivo en la salud más allá de la nutrición básica.

Medicina tradicional

Dadas sus propiedades medicinales, el this compound es de interés en el campo de la medicina tradicional {svg_9} {svg_10}. Podría utilizarse en el tratamiento de diversas afecciones de salud, especialmente las relacionadas con el estrés oxidativo y la inflamación.

Prácticas agrícolas

Comprender la distribución de antioxidantes como el this compound en las plantas puede influir en las prácticas agrícolas {svg_11} {svg_12}. Por ejemplo, puede ayudar a optimizar la producción de plantas que son ricas en estos compuestos.

Conservación de la biodiversidad

El estudio de compuestos como el this compound puede contribuir a los esfuerzos de conservación de la biodiversidad regional {svg_13} {svg_14}. Al comprender las aplicaciones medicinales y nutricionales de las especies vegetales locales, podemos apreciar mejor su valor y trabajar para protegerlas.

Investigación en biología y bioquímica vegetal

La investigación sobre el this compound aporta datos valiosos para futuras investigaciones en biología vegetal, bioquímica y campos relacionados {svg_15} {svg_16}. Ayuda a profundizar nuestra comprensión de las complejas interacciones químicas que ocurren dentro de las plantas.

Direcciones Futuras

Peucedanol 7-O-glucoside, along with other compounds derived from the Peucedanum genus, have shown potential medicinal applications . Future research could focus on further understanding the antioxidant distribution in different parts of P. japonicum, which could aid in the development of medicinal and nutritional applications .

Mecanismo De Acción

Target of Action

Peucedanol 7-O-glucoside primarily targets the G protein-coupled receptor 43 (GPR43) . GPR43 is a receptor that plays a crucial role in the immune response and inflammation regulation.

Mode of Action

Peucedanol 7-O-glucoside binds to the GPR43 and induces the production of prostaglandin E2 (PGE2) in macrophages . PGE2 is a bioactive lipid that plays a key role in inflammation and immune responses. Additionally, this compound inhibits the production of proinflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNFα), interleukin 6 (IL6), and IL1β by inhibiting nuclear factor kappa B (NFκB) .

Análisis Bioquímico

Biochemical Properties

Peucedanol 7-O-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to scavenge free radicals, thereby protecting cells from oxidative stress . Additionally, Peucedanol 7-O-glucoside interacts with enzymes involved in glucose metabolism, which may contribute to its antidiabetic effects . The compound’s ability to inhibit platelet aggregation suggests interactions with proteins involved in the coagulation pathway .

Cellular Effects

Peucedanol 7-O-glucoside exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Peucedanol 7-O-glucoside can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by interacting with enzymes involved in glucose utilization, which may help regulate blood sugar levels .

Molecular Mechanism

The molecular mechanism of Peucedanol 7-O-glucoside involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Peucedanol 7-O-glucoside can inhibit enzymes responsible for reactive oxygen species (ROS) production, thereby reducing oxidative stress . It also activates antioxidant enzymes, enhancing the cell’s defense against oxidative damage . Furthermore, Peucedanol 7-O-glucoside influences gene expression by modulating transcription factors involved in antioxidant response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Peucedanol 7-O-glucoside have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Peucedanol 7-O-glucoside remains stable under specific storage conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained antioxidant and anti-inflammatory effects of Peucedanol 7-O-glucoside .

Dosage Effects in Animal Models

The effects of Peucedanol 7-O-glucoside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and antidiabetic activities . Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

Peucedanol 7-O-glucoside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that retain bioactivity . These metabolites may further interact with metabolic pathways, influencing metabolic flux and metabolite levels . Peucedanol 7-O-glucoside also affects the levels of key metabolites involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, Peucedanol 7-O-glucoside is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Studies have shown that Peucedanol 7-O-glucoside can be efficiently transported into cells, where it exerts its bioactive effects . The distribution of Peucedanol 7-O-glucoside within tissues is also crucial for its therapeutic potential, as it needs to reach target sites to exert its effects .

Subcellular Localization

Peucedanol 7-O-glucoside’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Peucedanol 7-O-glucoside may localize to the mitochondria, where it can directly interact with mitochondrial enzymes involved in oxidative stress response . This subcellular targeting enhances the compound’s efficacy in protecting cells from oxidative damage .

Propiedades

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVAVPFHUPNH-UPPPXSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

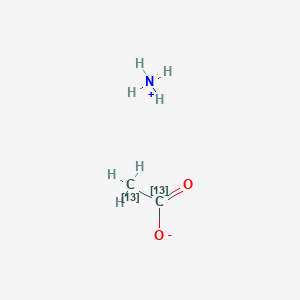

![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)